N-Acetyl-D-glucosamine-13C-2

Description

BenchChem offers high-quality N-Acetyl-D-glucosamine-13C-2 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Acetyl-D-glucosamine-13C-2 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C8H15NO6 |

|---|---|

Molecular Weight |

222.20 g/mol |

IUPAC Name |

N-[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]acetamide |

InChI |

InChI=1S/C8H15NO6/c1-4(12)9-5(2-10)7(14)8(15)6(13)3-11/h2,5-8,11,13-15H,3H2,1H3,(H,9,12)/t5-,6+,7+,8+/m0/s1/i1+1 |

InChI Key |

MBLBDJOUHNCFQT-WPMUHOOHSA-N |

Isomeric SMILES |

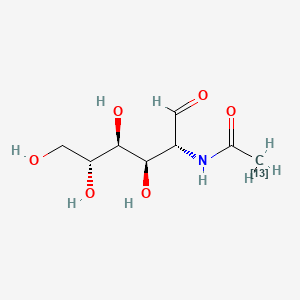

[13CH3]C(=O)N[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O |

Canonical SMILES |

CC(=O)NC(C=O)C(C(C(CO)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Chemical Architecture and Applications of N-Acetyl-D-glucosamine-13C-2: A Technical Guide

Executive Summary

The precise mapping of dynamic glycosylation events—particularly O-GlcNAcylation and N-linked glycan branching—is a critical bottleneck in modern glycoproteomics. N-Acetyl-D-glucosamine-13C-2 (CAS: 478518-89-7) has emerged as a foundational stable isotope-labeled monosaccharide for metabolic flux analysis (MFA), therapeutic drug monitoring (TDM), and quantitative mass spectrometry[1].

Unlike traditional radioactive tracers or bulky bioorthogonal chemical reporters (e.g., azido-sugars) that can perturb native protein structure, 13C-2-GlcNAc is structurally identical to endogenous GlcNAc[2]. By introducing a targeted Carbon-13 label at the C-2 position of the glucosamine ring, researchers can track the half-life, turnover rate, and site-specific localization of glycoproteins with absolute physiological fidelity.

This whitepaper provides an in-depth technical framework for deploying N-Acetyl-D-glucosamine-13C-2, focusing on its chemical properties, mechanistic role in the Hexosamine Biosynthetic Pathway (HBP), and self-validating experimental protocols for LC-MS/MS analysis.

Chemical Properties and Structural Architecture

The utility of N-Acetyl-D-glucosamine-13C-2 lies in its precise isotopic architecture. The 13C label is localized to the C-2 position of the pyranose ring (the carbon bonded to the N-acetyl group)[3].

Causality in Isotope Selection: Why choose a 13C label over Deuterium (2H)? While deuterium-labeled analogs (e.g., GlcNAc-d3) are cheaper, they suffer from the chromatographic isotope effect—a phenomenon where the heavy isotope elutes slightly earlier than the light isotope in reverse-phase liquid chromatography (LC). Carbon-13 analogs co-elute perfectly with their unlabeled counterparts, ensuring highly accurate MS1 peak integration and quantification[4].

Table 1: Physicochemical Properties of N-Acetyl-D-glucosamine-13C-2

| Property | Value | Technical Significance |

| Chemical Name | N-Acetyl-2-amino-2-deoxy-D-glucose-2-13C | Specific labeling at the C-2 ring position. |

| CAS Number | 478518-89-7 | Unique identifier for the C-2 labeled variant. |

| Molecular Formula | 13C1C7H15NO6 | Contains exactly one heavy carbon atom. |

| Molecular Weight | 222.20 g/mol | Introduces a precise +1.0034 Da mass shift. |

| Primary Target | Endogenous Metabolite | Bypasses GFAT for direct HBP integration. |

Mechanistic Role in the Hexosamine Biosynthetic Pathway (HBP)

To conduct accurate metabolic flux analysis, researchers must understand how the labeled precursor enters the cellular machinery.

The GFAT Bypass Mechanism: Naive experimental designs often pulse cells with 13C-labeled glucose. However, glucose is heavily shunted into glycolysis, leaving less than 3% for the Hexosamine Biosynthetic Pathway (HBP). By directly supplementing N-Acetyl-D-glucosamine-13C-2, the molecule enters the cell and is phosphorylated by GlcNAc Kinase (NAGK), completely bypassing Glutamine:fructose-6-phosphate amidotransferase (GFAT)—the rate-limiting enzyme of the HBP[2]. This allows for rapid, direct equilibration of the UDP-GlcNAc donor pool without isotopic scrambling.

Metabolic flux of 13C-2-GlcNAc through the Hexosamine Biosynthetic Pathway (HBP).

Self-Validating Experimental Protocol: Quantitative Glycoproteomics

A rigorous analytical workflow must be self-validating. The following step-by-step protocol for metabolic labeling and LC-MS/MS integrates built-in quality control (QC) checkpoints to guarantee data integrity.

Self-validating experimental workflow for 13C-2-GlcNAc metabolic labeling and LC-MS/MS.

Step 1: Isotopic Labeling in Cell Culture

-

Action: Culture target cells in custom media supplemented with 10% dialyzed Fetal Bovine Serum (FBS) and 40 µM N-Acetyl-D-glucosamine-13C-2.

-

Causality: Standard FBS contains ~1-2 mM endogenous glucose and trace unlabeled GlcNAc. Failing to use dialyzed FBS will result in competitive inhibition of the 13C-2 isotope uptake, severely diluting the heavy precursor pool and ruining MS quantification[2].

Step 2: Protein Extraction and Global Glycosylation QC (Validation Checkpoint)

-

Action: Lyse cells in a denaturing buffer (1% SDS, 50 mM Tris pH 8.0) supplemented with 10 µM PUGNAc (an O-GlcNAcase inhibitor).

-

Causality: PUGNAc prevents the rapid enzymatic removal of the 13C-2-GlcNAc label by endogenous O-GlcNAcase (OGA) during the lysis process.

-

Self-Validation: Perform a Western Blot using the RL2 anti-O-GlcNAc antibody, comparing the labeled lysate to an unlabeled control. The band intensities must be identical. If the labeled lane is darker, the 40 µM dose has artificially hyper-O-GlcNAcylated the proteome, invalidating the physiological relevance of the turnover data.

Step 3: Proteolytic Digestion and Glycopeptide Enrichment

-

Action: Perform Filter-Aided Sample Preparation (FASP) with Trypsin, strictly maintaining the buffer at pH 7.5.

-

Causality: The O-GlcNAc modification is highly labile and susceptible to

-elimination at basic pH levels. Strict pH control ensures the 13C-2 label remains covalently attached to the serine/threonine residues.

Step 4: Alternating HCD/ETD LC-MS/MS Analysis

-

Action: Analyze the enriched glycopeptides via Orbitrap mass spectrometry using an alternating HCD (Higher-energy C-trap dissociation) and ETD (Electron Transfer Dissociation) method.

-

Causality: HCD provides the high collision energy required to shatter the glycan, yielding the diagnostic oxonium ions that confirm glycan presence. However, HCD strips the glycan off the peptide backbone. ETD gently fragments the peptide backbone while leaving the 13C-2-GlcNAc attached, allowing for precise localization of the modification site[5].

Data Interpretation: Diagnostic Oxonium Ions

The ultimate validation of 13C-2-GlcNAc incorporation occurs during MS/MS data processing. When subjected to HCD fragmentation, the labeled glycan breaks down into specific oxonium ions. Because the 13C label is located at the C-2 position of the ring, all major oxonium ions retaining the ring structure will exhibit a precise +1.0034 Da mass shift compared to the endogenous light fragments.

Table 2: Diagnostic Oxonium Ions in LC-MS/MS (HCD Fragmentation)

| Fragment Ion | Unlabeled GlcNAc (m/z) | 13C-2-GlcNAc (m/z) | Diagnostic Utility |

| [GlcNAc + H]+ | 204.086 | 205.090 | Primary confirmation of labeled GlcNAc presence. |

| [GlcNAc - H2O + H]+ | 186.076 | 187.080 | Secondary confirmation (water loss fragment). |

| [GlcNAc - 2H2O + H]+ | 168.065 | 169.069 | Tertiary confirmation of the intact labeled ring. |

| [GlcN + H]+ | 162.076 | 163.080 | Glucosamine core fragment (retains the C-2 label). |

Final Validation Checkpoint: The MS/MS HCD spectra must contain the m/z 205.090 oxonium ion. If only m/z 204.086 is present, isotopic incorporation failed, or the heavy glycan was lost during sample preparation. By calculating the ratio of the heavy (m/z 205) to light (m/z 204) oxonium ions over various time points, researchers can accurately plot the degradation curves and half-lives of specific glycoforms.

References

Sources

Unveiling Hexosamine Flux and O-GlcNAcylation Dynamics: A Technical Guide to 13C-GlcNAc Isotope Tracing

As a Senior Application Scientist, I frequently encounter a critical bottleneck in metabolic research: the inability of steady-state metabolomics to differentiate between de novo biosynthesis and salvage pathway flux. In the context of the Hexosamine Biosynthesis Pathway (HBP), this distinction is paramount. The HBP produces UDP-GlcNAc, the universal nucleotide sugar donor for glycosylation and O-GlcNAcylation.

To truly understand nutrient sensing, tumor microenvironment adaptations, and protein O-GlcNAcylation turnover, we must move beyond static measurements. By deploying targeted isotope tracing—specifically using variants of 13C-labeled N-acetylglucosamine (13C-GlcNAc) such as N-[1,2-13C2]acetyl-D-glucosamine or[UL-13C6]GlcNAc—we can dynamically map metabolic flux.

This whitepaper provides an authoritative, self-validating framework for utilizing 13C-GlcNAc to decode hexosamine salvage pathways and O-GlcNAcylation dynamics.

The Mechanistic Framework: De Novo Synthesis vs. Salvage

The cellular UDP-GlcNAc pool is maintained by two parallel pathways. The de novo pathway requires glucose, glutamine, acetyl-CoA, and UTP, with the rate-limiting step governed by glutamine-fructose-6-phosphate transaminase (GFPT1/2). However, under nutrient stress—such as the glutamine deprivation frequently observed in the pancreatic ductal adenocarcinoma (PDAC) microenvironment—cells upregulate the salvage pathway . Here, free GlcNAc is directly phosphorylated by N-acetylglucosamine kinase (NAGK) to form GlcNAc-6-phosphate, bypassing GFPT1/2 entirely [1].

Fig 1: De novo HBP vs. NAGK-mediated salvage pathway traced by 13C-GlcNAc.

Rationale for 13C-GlcNAc Tracing

Why use 13C-GlcNAc over 13C-Glucose or 13C-Glutamine? While 13C-Glucose labels the entire HBP, it dilutes heavily into glycolysis and the TCA cycle. By pulsing cells with specific positional isotopes like N-[1,2-13C2]acetyl-D-glucosamine (often referred to in literature as 13C2-GlcNAc or 2-13C-GlcNAc) or [UL-13C6]GlcNAc , we achieve a surgical precision.

As demonstrated in recent , tracing 10 mM 13C2-GlcNAc into the UDP-GlcNAc pool definitively proved that glutamine deprivation triggers NAGK-dependent hexosamine salvage[2]. Furthermore, tracing [UL-13C6]GlcNAc has been instrumental in revealing the time-dependent mechanisms of synthetic sugar analogs in nucleotide sugar biosynthesis [3].

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, a metabolic tracing protocol must be self-validating. In my experience, the most common point of failure is the rapid enzymatic hydrolysis of UDP-GlcNAc during extraction. The following step-by-step methodology is designed to establish causality and prevent artifactual data.

Protocol A: Metabolic Labeling and Extraction

-

Cell Culture & Isotope Pulse: Culture cells to 70% confluence. Replace standard media with media containing 10 mM N-[1,2-13C2]acetyl-D-glucosamine (or [UL-13C6]GlcNAc) for a defined time course (e.g., 0, 2, 4, 8, 24 hours).

-

Quenching (Critical Step): Rapidly aspirate media and immediately submerge the plate in cold 80% methanol (-80°C) .

-

Causality: Cold methanol instantly denatures endogenous phosphatases and pyrophosphatases that would otherwise rapidly degrade UDP-GlcNAc into UMP and GlcNAc-1-P, skewing the M+0 baseline.

-

-

Internal Standardization: Spike in a known concentration of a heavy-labeled internal standard (e.g., 15N-labeled amino acids or a non-endogenous nucleotide sugar). This serves as a self-validating control for extraction efficiency and matrix effects during MS ionization.

-

Metabolite Extraction: Scrape cells, centrifuge at 15,000 x g for 15 mins at 4°C, and collect the supernatant. Dry under nitrogen gas and resuspend in 5% sulfosalicylic acid or LC-MS grade water.

Protocol B: O-GlcNAc Peptide Enrichment (For Turnover Dynamics)

If the goal is to track the incorporation of 13C-UDP-GlcNAc into O-GlcNAcylated proteins to determine turnover rates, standard IMAC/TiO2 enrichment will fail.

-

Solid-Phase Extraction (SPE): Utilize a phenylboronic acid SPE cartridge in anhydrous DMSO.

-

Causality: As validated by, the near-stoichiometric reaction between the cis-diol of the GlcNAc moiety and boronic acid dramatically improves enrichment efficiency over standard antibody-based pulldowns [4].

-

-

Elution & Digestion: Elute enriched proteins, perform standard trypsin digestion, and prepare for LC-MS/MS.

Fig 2: Self-validating experimental workflow for 13C-GlcNAc metabolic tracing.

Quantitative Data Interpretation

High-resolution mass spectrometry (HRMS) operating in negative ion mode is required to quantify the [M-H]- ions of UDP-GlcNAc. By deconvoluting the isotopologue distribution, we can precisely quantify the fractional contribution of the salvage pathway versus de novo synthesis.

The table below summarizes the mass shifts and their biological interpretations when utilizing different 13C-GlcNAc tracers.

| Isotopologue | Mass Shift | Tracer Origin | Biological Interpretation |

| M+0 | +0 Da | Unlabeled | Basal de novo synthesis from endogenous glucose/glutamine. Serves as the internal baseline. |

| M+2 | +2 Da | N-[1,2-13C2]acetyl-GlcNAc | Salvage pathway incorporation of the acetyl moiety. Indicates active NAGK phosphorylation. |

| M+6 | +6 Da | [UL-13C6]glucosamine | Salvage pathway incorporation of the hexose ring. |

| M+8 | +8 Da | 13C6-hexose + 13C2-acetyl | Full salvage pathway incorporation of an intact, fully-labeled 13C8-GlcNAc molecule. |

Note: Fractional labeling is calculated by taking the abundance of the target isotopologue (e.g., M+2) and dividing it by the sum of all isotopologues (M+0 to M+n). Ensure data is corrected for natural isotopic abundance.

Conclusion

The strategic application of 13C-GlcNAc isotope tracing provides an unparalleled window into the metabolic plasticity of cells. By strictly adhering to self-validating extraction protocols—such as cold methanol quenching and phenylboronic acid enrichment—researchers can confidently map the flux of the hexosamine salvage pathway and the temporal dynamics of O-GlcNAcylation. This approach is rapidly becoming the gold standard for uncovering metabolic vulnerabilities in oncology and metabolic disorders.

References

-

Glutamine deprivation triggers NAGK-dependent hexosamine salvage Source: eLife URL:[Link]

-

Dynamic tracing of sugar metabolism reveals the mechanisms of action of synthetic sugar analogs Source: Glycobiology (via PubMed/NIH) URL:[Link]

-

A Novel Quantitative Mass Spectrometry Platform for Determining Protein O-GlcNAcylation Dynamics Source: Molecular & Cellular Proteomics (via NIH) URL:[Link]

Strategic Isotope Labeling in Glycobiology: A Technical Guide to U-13C vs. 2-13C N-Acetylglucosamine

Executive Summary

N-Acetylglucosamine (GlcNAc) is a fundamental monosaccharide derivative, serving as the obligate precursor for structural biopolymers (bacterial peptidoglycan, fungal chitin) and a critical signaling molecule in eukaryotic post-translational modifications (O-GlcNAcylation). In the realm of metabolic flux analysis (MFA) and structural nuclear magnetic resonance (NMR) spectroscopy, stable isotope tracing using

However, the choice of isotopic topology—specifically between Uniformly Labeled (U-

Biochemical Context & Metabolic Routing

When exogenous GlcNAc enters a biological system, it is rapidly phosphorylated to GlcNAc-6-phosphate and subsequently converted into UDP-GlcNAc via the Hexosamine Biosynthetic Pathway (HBP). From this central metabolic node, the carbon skeleton can be routed into multiple divergent pathways:

-

Polymerization: Incorporation into cell wall matrices (peptidoglycan/chitin).

-

Epimerization: Conversion to N-Acetylmannosamine (ManNAc) by GNE epimerase, committing the molecule to sialic acid biosynthesis.

-

Catabolism: Breakdown into fructose-6-phosphate and acetate, feeding glycolysis and the TCA cycle.

The isotopic labeling strategy must align with the specific pathway under investigation.

Metabolic routing of GlcNAc highlighting optimal isotopic labeling strategies for downstream analysis.

U- N-Acetylglucosamine: The Global Tracer

Definition: All eight carbon atoms (six in the pyranose ring, two in the N-acetyl group) are replaced with

The Causality of Use

U-

Field-Proven Applications

-

Microbial Ecology & PLFA Profiling: In complex soil microbiomes, U-

GlcNAc is used to differentiate bacterial versus fungal metabolism. Because bacteria and fungi synthesize distinct Phospholipid Fatty Acids (PLFAs) from acetyl-CoA, tracking the uniform label into these lipids allows researchers to quantify community-specific chitin degradation rates[1]. -

Absolute Quantification via GC-MS: U-

cell extracts are utilized as biologically derived internal standards. By spiking a known amount of U-

2- N-Acetylglucosamine: The Precision Probe

Definition: Only the C2 carbon (the site of the N-acetyl linkage) is enriched with

The Causality of Use

The primary driver for using 2-

By labeling only the C2 position, the

Field-Proven Applications

-

Real-Time Monitoring of Sialic Acid Biosynthesis: Researchers utilize 2-

labeled precursors to monitor the bifunctional UDP-GlcNAc 2-epimerase/ManNAc kinase (GNE/MNK) pathway. Using advanced techniques like SOFAST-HMQC NMR, the sharp singlet of the 2- -

Receptor Specificity Probing: In virology, specifically labeled glycans are used to probe Influenza Hemagglutinin (HA) binding. The isolated

signal allows for

Quantitative Data Presentation

The following table summarizes the strategic parameters dictating the choice between the two isotopic variants:

| Parameter | U- | 2- |

| Isotopic Distribution | 100% | 100% |

| Primary Analytical Platform | GC-MS/MS, LC-MS, Solid-State NMR | Solution-State NMR (e.g., SOFAST-HMQC) |

| NMR Signal Profile | Broad multiplets (due to | Sharp singlets (isolated spin system) |

| Metabolic Tracing Scope | Global (Tracks all catabolic fragments) | Targeted (Tracks specific backbone routing) |

| Risk of Label Loss | Extremely Low (Label survives cleavage) | High (Label lost if C2 is cleaved/decarboxylated) |

| Primary Use Case | PLFA analysis, Absolute IDMS quantification | Real-time enzyme kinetics, Glycan-protein binding |

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following workflows detail the deployment of these isotopes in their optimal contexts.

Protocol A: Global Flux Analysis via U- GlcNAc (PLFA Profiling)

Objective: Quantify bacterial vs. fungal utilization of GlcNAc in environmental samples.

-

Substrate Doping: Spike 50 grams of environmental soil with 0.5 mg of U-

GlcNAc dissolved in sterile deionized water. -

Incubation: Incubate the microcosms at standard environmental temperatures (e.g., 15°C) for 5 days in sealed containers to allow metabolic assimilation.

-

Quenching & Lipid Extraction: Lyophilize the soil. Extract total lipids using a single-phase Bligh-Dyer mixture (chloroform:methanol:citrate buffer, 1:2:0.8 v/v/v).

-

Fractionation: Isolate phospholipids using solid-phase extraction (SPE) on silica gel columns, eluting with methanol.

-

Derivatization: Subject the purified PLFAs to mild alkaline methanolysis to generate Fatty Acid Methyl Esters (FAMEs).

-

GC-MS Acquisition: Analyze FAMEs using a GC-MS equipped with a DB-5MS column. Monitor the mass isotopomer distributions (M+1, M+2, etc.) to calculate the total

incorporated into bacterial biomarkers (e.g., i15:0, a15:0) versus fungal biomarkers (e.g., 18:2ω6,9)[1].

Protocol B: Real-Time Enzyme Kinetics via 2- GlcNAc

Objective: Monitor the epimerization and phosphorylation of GlcNAc/ManNAc by GNE/MNK.

-

Sample Preparation: Prepare 500 µL of cytosolic extract containing active GNE/MNK enzymes in a standard 5 mm NMR tube. Buffer with 50 mM HEPES (pH 7.5), 10 mM MgCl

, and 5 mM ATP. -

Isotope Introduction: Inject 2-

GlcNAc to a final concentration of 2 mM directly into the NMR tube. -

NMR Tuning: Insert the sample into a high-field NMR spectrometer (e.g., 600 MHz) equipped with a cryoprobe. Tune and match the probe to the

and -

Data Acquisition: Initiate a 2D SOFAST-HMQC pulse sequence. Set the

spectral width to a narrow window (e.g., 0.6 ppm) centered on the C2 resonance to maximize resolution and minimize acquisition time (e.g., 1 spectrum every 2 minutes)[3]. -

Kinetic Processing: Integrate the volume of the sharp 2-

cross-peaks corresponding to GlcNAc, ManNAc, and ManNAc-6-phosphate over time to extract Michaelis-Menten kinetic parameters.

Standardized experimental workflow for isotopic tracing and NMR/MS acquisition of labeled GlcNAc.

Conclusion & Strategic Recommendations

The selection between U-

-

For Mass Spectrometry and Systems Biology: Default to U-

GlcNAc . The uniform labeling ensures that no matter how heavily the molecule is catabolized, the carbon flux remains visible to the detector, making it the gold standard for PLFA profiling and absolute IDMS quantification. -

For NMR Spectroscopy and Kinetic Assays: Default to 2-

GlcNAc . The elimination of

By aligning the isotopic topology with the biophysical realities of the detection method, researchers can build self-validating, high-resolution models of cellular metabolism.

References

-

McMahon, S. K., Wallenstein, M. D., & Schimel, J. P. (2006). Microbial community composition and function across an arctic tundra landscape. Ecology, 87(7), 1635-1647.[Link]

-

Hager, F. F., et al. (2020). Selective and Accurate Quantification of N-Acetylglucosamine in Biotechnological Cell Samples via GC–MS/MS and GC–TOFMS. Analytical Chemistry, 92(6), 4496-4503.[Link]

-

Zweig, R., et al. (2023). Real-time monitoring of the sialic acid biosynthesis pathway by NMR. Chemical Communications, 59(23), 3411-3414.[Link]

Sources

Unlocking Glycan Complexity: Advanced Applications of 13C-Labeled Amino Sugars in Glycobiology

Executive Summary

Glycosylation is one of the most ubiquitous and structurally complex post-translational modifications, governing critical biological processes ranging from protein folding to cell-cell recognition. However, the inherent non-template-driven heterogeneity of glycans presents significant analytical bottlenecks. The strategic application of 13C-labeled amino sugars—such as N-acetylglucosamine (GlcNAc), galactosamine (GalN), and their metabolic precursors—has revolutionized modern glycobiology. By replacing the naturally scarce 13C isotope (1.1% abundance) with highly enriched counterparts, researchers can unlock multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy, precise mass spectrometry (MS)-based quantitative proteomics, and high-resolution environmental flux tracking.

As a Senior Application Scientist, I have structured this technical guide to detail the causality, workflows, and self-validating protocols necessary to successfully implement 13C-labeled amino sugars across three core domains: Structural Glycobiology, Quantitative Proteomics, and Environmental Ecology.

Structural Glycobiology: High-Field NMR Conformational Analysis

The Causality of Experimental Choices

Unlabeled complex oligosaccharides suffer from severe

Self-Validating Protocol: Sparse Labeling and NMR Acquisition

To achieve high-yield labeling without prohibitive costs, metabolic labeling via 13C-glucose supplementation in engineered yeast or mammalian cells is utilized.

Step-by-Step Methodology:

-

Media Preparation: Supplement standard commercial expression media with uniformly labeled 13C-glucose as the primary carbon source.

-

Host Cell Expression: Culture engineered host cells (e.g., Saccharomyces cerevisiae for M9 glycoforms or mammalian cells for CEACAM1) to metabolically incorporate the 13C into the hexosamine biosynthetic pathway.

-

Glycoprotein Harvest & Cleavage: Isolate the target glycoprotein. Release N-linked oligosaccharides via hydrazinolysis and re-N-acetylate using 13C-labeled acetic anhydride to maintain isotopic fidelity.

-

Fluorescence Tagging: Label the reducing end with 2-aminopyridine (PA) for downstream HPLC purification.

-

High-Field NMR Acquisition: Acquire

H-

Self-Validation System: The 13C-glucose supplementation not only labels the target glycans but preferentially labels the methyl groups of alanine residues within the glycoprotein backbone. Observation of sharp 13C-alanine methyl resonances in the preliminary 1D NMR spectrum provides an immediate, built-in validation of overall protein folding, structural homogeneity, and labeling efficiency prior to committing to multi-day 3D NMR acquisitions.

Workflow for 13C-metabolic labeling and NMR-based conformational analysis.

Quantitative Proteomics: Metabolic Oligosaccharide Engineering (MOE)

The Causality of Experimental Choices

Intracellular O-GlcNAcylation is highly dynamic, substoichiometric, and the glycosidic bond is easily lost during collision-induced dissociation (CID) in mass spectrometry. Traditional label-free MS struggles to quantify these transient modifications. By leveraging Metabolic Oligosaccharide Engineering (MOE) with 13C-labeled precursors, researchers induce a predictable mass shift (Heavy vs. Light) directly in vivo. This allows for multiplexed, relative quantification of O-GlcNAc dynamics, eliminating run-to-run variability inherent in separate MS injections.

Self-Validating Protocol: Isotope-Coded MOE and MS/MS

Step-by-Step Methodology:

-

Metabolic Feeding: Culture parallel cell populations in media containing either 12C (Light) or 13C (Heavy) glucose, allowing incorporation into UDP-GlcNAc via the hexosamine biosynthetic pathway (HBP).

-

Lysis and Mixing: Lyse the cells and mix the Light and Heavy proteomes at an exact 1:1 total protein ratio to eliminate downstream sample preparation bias.

-

Chemoenzymatic Tagging: Utilize a mutant galactosyltransferase (GalT1 Y289L) to transfer an azide-modified GalNAc specifically to the O-GlcNAc moieties.

-

Affinity Enrichment: Perform copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" to attach an alkyne-biotin tag, followed by streptavidin enrichment.

-

LC-MS/MS Analysis: Digest the enriched proteins and analyze via high-resolution LC-MS/MS. The 13C/12C ratio of the intact glycopeptides provides the relative quantitative dynamics.

Self-Validation System: The chemoenzymatic tagging step is highly specific, but non-specific background binding to streptavidin beads can skew quantitative ratios. A parallel control lysate treated with an O-Glcase inhibitor (PUGNAc) provides a self-validating internal check: true O-GlcNAc sites will show dynamic heavy/light ratio shifts in response to the inhibitor, whereas non-specific background peptides will remain at a static 1:1 ratio.

MOE and MS-based quantitative characterization of O-GlcNAcylation dynamics.

Environmental Glycobiology: Tracing Microbial Carbon Flux

The Causality of Experimental Choices

Amino sugars like glucosamine (GlcN), galactosamine (GalN), and muramic acid (MurA) are highly specific biomarkers for microbial cell walls (fungal chitin vs. bacterial peptidoglycan). By introducing 13C-labeled substrates into soil or marine environments, researchers can trace the metabolic flux of carbon through specific microbial communities, differentiating bacterial reworking of organic matter from phytoplankton synthesis .

Self-Validating Protocol: LC/HRMS and IRMS Isotope Tracing

Step-by-Step Methodology:

-

Substrate Application: Apply 13C-labeled glucose or specific 13C-amino acids to environmental samples (soil or marine water) and incubate to allow microbial uptake.

-

Acid Hydrolysis: Lyophilize the samples and perform strong acid hydrolysis (e.g., 6M HCl at 105°C) to extract free amino sugars from the microbial cell walls.

-

Purification: Pass the extract through ion chromatography (IC) columns to remove cationic contaminants and neutralize the matrix, which is critical for resolving basic and acidic amino sugars.

-

Isotope Ratio Analysis: Subject the purified sugars to oxidation followed by Isotope Ratio Mass Spectrometry (IRMS) or high-resolution Orbitrap LC/HRMS to determine the

13C values.

Self-Validation System: Environmental matrices induce severe ion suppression. To counteract this, the protocol incorporates a biologically derived 13C-labeled internal standard (13C-IS)—generated by hydrolyzing peptidoglycan from fully labeled bacterial biomass—spiked into the sample prior to extraction. By comparing the recovery rate of the 13C-IS against the natural abundance analytes, the system self-corrects for matrix-induced signal loss, guaranteeing absolute quantitative trueness.

Isotope tracing of microbial carbon flux using 13C-labeled amino sugars.

Quantitative Data Summaries

The following table synthesizes the quantitative metrics and analytical advantages of 13C-labeling across the discussed glycobiology domains.

Table 1: Analytical Performance of 13C-Labeled Amino Sugar Techniques

| Application Area | Target Glycan/Molecule | Analytical Platform | Key Quantitative Metric | Causality for 13C Labeling |

| Structural Glycobiology | High-Mannose N-Glycans | >900 MHz NMR | Inter-residue NOE connectivities | Overcomes |

| Quantitative Proteomics | O-GlcNAcylated Proteins | LC-MS/MS (Orbitrap) | Heavy/Light (13C/12C) isotopic ratio | Provides predictable mass shifts for relative quantification |

| Environmental Ecology | GlcN, GalN, MurA | IC-Oxidation-IRMS | Traces microbial carbon flux and differentiates bacterial/fungal sources |

References

-

Sparse isotope labeling for nuclear magnetic resonance (NMR) of glycoproteins using 13C-glucose Glycobiology (Oxford Academic) URL:[Link]

-

Application of Metabolic 13C Labeling in Conjunction with High-Field Nuclear Magnetic Resonance Spectroscopy for Comparative Conformational Analysis of High Mannose-Type Oligosaccharides International Journal of Molecular Sciences (MDPI) URL:[Link]

-

Mass Spectrometry for O-GlcNAcylation Frontiers in Chemistry URL:[Link]

-

Flux Analysis of Free Amino Sugars and Amino Acids in Soils by Isotope Tracing with a Novel Liquid Chromatography/High Resolution Mass Spectrometry Platform Analytical Chemistry (ACS Publications) URL:[Link]

-

Stable carbon isotopic composition of amino sugars in heterotrophic bacteria and phytoplankton Limnology and Oceanography (Wiley) URL:[Link]

Precision Tracking of the Hexosamine Biosynthetic Pathway

A Technical Guide to Stable Isotope Labeling of Intracellular UDP-GlcNAc

Executive Summary

Uridine diphosphate N-acetylglucosamine (UDP-GlcNAc) is the high-energy donor substrate for glycosyltransferases and the obligate substrate for O-GlcNAc transferase (OGT). Because it sits at the metabolic intersection of glucose, glutamine, fatty acid, and nucleotide metabolism, the intracellular pool of UDP-GlcNAc acts as a critical nutrient sensor.

Accurately measuring flux through the Hexosamine Biosynthetic Pathway (HBP) is notoriously difficult due to the rapid turnover of UDP-sugars and the presence of the stereoisomer UDP-GalNAc. This guide provides a field-validated protocol for stable isotope labeling, extraction, and LC-MS/MS analysis of UDP-GlcNAc, prioritizing the separation of isomers and the preservation of labile high-energy phosphates.

Part 1: The Hexosamine Biosynthetic Pathway (HBP)[1]

To design a labeling experiment, one must understand the entry points of the isotopes. The HBP consumes approximately 2-5% of cellular glucose.[1]

Key Metabolic Entry Points:

-

Carbon (Sugar Backbone): Derived from Glucose (via Fructose-6-P).

-

Nitrogen (Amine Group): Derived from Glutamine (via GFAT activity).

-

Acetyl Group: Derived from Acetyl-CoA (linking to Fatty Acid/Krebs cycle status).

-

Uridine Moiety: Derived from Pyrimidine synthesis.

Visualization: HBP Pathway and Isotope Entry

The following diagram illustrates the HBP and where specific stable isotopes incorporate into the final UDP-GlcNAc molecule.

Caption: The Hexosamine Biosynthetic Pathway showing isotope entry points. Note the reversible epimerization between UDP-GlcNAc and UDP-GalNAc via GALE.

Part 2: Strategic Isotope Selection

Choosing the correct tracer is the most critical decision in the experimental design.

| Isotope Tracer | Target Moiety | Advantages | Disadvantages |

| [U- | Ribose & Hexosamine | Global Flux: Captures total glycolytic contribution. Standard for MFA (Metabolic Flux Analysis). | Complexity: Labels both the GlcNAc sugar ring AND the ribose in the UDP portion (via Pentose Phosphate Pathway). Resulting Mass Isotopomer Distribution (MID) is complex to deconvolute. |

| [Amide- | Amine on C2 | Enzyme Specificity: Directly measures GFAT activity (the rate-limiting step). | Leakage: Nitrogen recycling can dilute the signal. Only adds +1 Da mass shift, requiring high-resolution MS. |

| [1,2- | Hexosamine C1, C2 | Clean Spectra: Avoids labeling the ribose moiety (mostly). | Cost: More expensive than U- |

| [U- | Hexosamine Ring | Salvage Pathway: Bypasses GFAT. Excellent for studying O-GlcNAc turnover rates specifically. | Bypass: Does not measure de novo HBP flux. |

Recommendation: For measuring de novo HBP flux, use [U-

Part 3: Experimental Workflow

This protocol is optimized for adherent mammalian cells (e.g., HEK293, HeLa, HepG2).

Phase 1: Cell Culture & Labeling

-

Media Prep: Use glucose-free/glutamine-free DMEM. Supplement with dialyzed FBS (to remove background unlabeled GlcNAc/Glucose).

-

Equilibration: Seed cells and grow to 70% confluence in standard media.

-

Pulse: Wash cells 2x with warm PBS. Add labeling media (e.g., 10-25 mM [U-

C -

Time Points:

-

Flux Analysis: 0, 15, 30, 60 mins (Rapid turnover).

-

Steady State: 24 hours (Pool size saturation).

-

Phase 2: Quenching & Extraction (The "Cold Chain")

UDP-sugars are high-energy intermediates and degrade rapidly at room temperature. Metabolism must be quenched instantly.

-

Quench: Place culture dish on a bed of dry ice. Immediately aspirate media.

-

Wash: Quickly wash with ice-cold Ammonium Carbonate (75 mM, pH 7.4) or PBS.[2]

-

Note: Ammonium carbonate is volatile and compatible with MS; PBS requires desalting.

-

-

Extraction: Add 1 mL of extraction solvent (-80°C 80% Methanol / 20% Water) directly to the plate.

-

Scrape: Scrape cells while on dry ice. Transfer to pre-chilled tubes.

-

Lysis: Vortex vigorously or sonicate (3 cycles, 30 sec on/off) at 4°C.

-

Clarification: Centrifuge at 16,000 x g for 15 min at 4°C. Transfer supernatant to new tubes.

-

Dry: Evaporate supernatant in a vacuum concentrator (SpeedVac) without heat. Store at -80°C.

Phase 3: LC-MS/MS Analysis

Critical Challenge: Separating UDP-GlcNAc from UDP-GalNAc. These are epimers (same mass). If they co-elute, your quantification will be an aggregate of both pools. Solution: Use HILIC chromatography with an Amide column at high pH.

Instrument Parameters:

-

Column: Waters ACQUITY UPLC BEH Amide (1.7 µm, 2.1 x 100 mm) or equivalent (e.g., Shodex HILICpak).

-

Mobile Phase A: 10 mM Ammonium Acetate + 0.05% Ammonium Hydroxide in Water (pH ~9.0).

-

Mobile Phase B: Acetonitrile.

-

MS Mode: Negative Ion Mode (ESI-).

Caption: Analytical workflow emphasizing the chromatographic separation of epimers.

Part 4: Data Analysis & Flux Calculation

1. Identification

UDP-GlcNAc typically elutes before UDP-GalNAc on Amide HILIC columns.

-

Precursor Ion: m/z 606.07 (M-H)

for unlabeled UDP-GlcNAc. -

Fragment Ions: m/z 385 (UDP moiety), m/z 202 (GlcNAc-H

O-PO

2. Mass Isotopomer Distribution (MID)

For [U-

-

M+0: 606.07 (Unlabeled)

-

M+6: 612.09 (Labeled GlcNAc ring ONLY)

-

M+5: 611.09 (Labeled Ribose ONLY - via PPP)

-

M+11: 617.11 (Labeled GlcNAc + Labeled Ribose)

Calculation of Fractional Enrichment:

3. Natural Abundance Correction

You must correct for the natural presence of

Part 5: Troubleshooting & Quality Control

| Issue | Probable Cause | Corrective Action |

| Merged Peaks | pH too low in Mobile Phase | Ensure Mobile Phase A is pH > 8.5 using Ammonium Hydroxide. Acidic HILIC often fails to resolve UDP-epimers. |

| Low Signal | Ion Suppression | Improve sample cleanup. Use dialyzed FBS. Ensure column equilibration is sufficient (HILIC requires long equilibration). |

| Degradation | Heat exposure | Keep samples at 4°C or on ice at ALL times. Analyze within 24h of reconstitution. |

| M+1/M+2 Noise | Incomplete background subtraction | Run a "blank" extraction (media only) and subtract background signals. |

References

-

Selective analysis of intracellular UDP-GlcNAc and UDP-GalNAc by hydrophilic interaction liquid chromatography-mass spectrometry. Analytical Methods, 2024.[3] [Link] Key insight: Method for separating UDP-GlcNAc/GalNAc using amide HILIC at high pH.

-

The hexosamine biosynthetic pathway and its role in metabolism and disease. Nature Reviews Molecular Cell Biology, 2024 (Updated context). [Link] Key insight: Pathway topology and regulation.

-

Mass isotopomer analysis of metabolically labeled nucleotide sugars and N- and O-glycans for tracing nucleotide sugar metabolisms. Molecular & Cellular Proteomics, Nakajima et al., 2010. [Link] Key insight: Use of 13C-Glucosamine and detailed isotopomer breakdown.[1][4][5]

-

A Novel Quantitative Mass Spectrometry Platform for Determining Protein O-GlcNAcylation Dynamics. Molecular & Cellular Proteomics, 2011. [Link] Key insight: Quantitative turnover rates of O-GlcNAc using HBP labeling.

Sources

- 1. A Novel Quantitative Mass Spectrometry Platform for Determining Protein O-GlcNAcylation Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Extraction parameters for metabolomics from cell extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selective analysis of intracellular UDP-GlcNAc and UDP-GalNAc by hydrophilic interaction liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

N-Acetyl-D-glucosamine-13C-2 CAS number and molecular weight

An In-depth Technical Guide to N-Acetyl-D-glucosamine-2-13C

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the application and principles of N-Acetyl-D-glucosamine-2-13C. We will delve into its core characteristics, metabolic incorporation, and its pivotal role in advanced analytical techniques for studying glycosylation and metabolic pathways.

Core Compound Identification and Properties

N-Acetyl-D-glucosamine (GlcNAc) is a fundamental monosaccharide central to numerous biological processes. It is a key component of bacterial cell walls, the biopolymer chitin, and complex glycans on the surface of animal cells.[1] The isotopically labeled variant, N-Acetyl-D-glucosamine-2-13C, substitutes the naturally abundant 12C atom with a heavy 13C isotope at the second carbon position of the glucosamine ring. This specific labeling provides a powerful, non-radioactive tracer for a variety of research applications.[2][3]

This stable isotope-labeled compound is an invaluable tool for researchers, primarily utilized as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR) or mass spectrometry (MS), and as a tracer in metabolic studies.[2][3]

| Property | Value | Source(s) |

| Chemical Name | N-Acetyl-2-amino-2-deoxy-D-glucose-2-13C | [3] |

| CAS Number | 478518-89-7 | [3] |

| Molecular Formula | 13C C7H15NO6 | [4] |

| Molecular Weight | ~222.21 g/mol | [4] |

| Unlabeled MW | 221.21 g/mol | [5][6] |

Principle of Metabolic Labeling

The core utility of N-Acetyl-D-glucosamine-2-13C lies in the technique of stable isotope labeling. When introduced to cells in culture, this "heavy" version of GlcNAc is taken up and processed by the cell's metabolic machinery in the same manner as its natural "light" counterpart.[7]

The primary route of incorporation is the Hexosamine Biosynthetic Pathway (HBP) . The HBP is a critical metabolic pathway that integrates glucose, amino acid, and nucleotide metabolism to produce uridine diphosphate N-acetylglucosamine (UDP-GlcNAc).[8] UDP-GlcNAc is the universal sugar donor for O-GlcNAcylation, a dynamic post-translational modification where a single GlcNAc molecule is attached to serine or threonine residues of proteins, as well as for the synthesis of more complex N- and O-glycans.[7][8]

By providing cells with N-Acetyl-D-glucosamine-2-13C, the resulting UDP-GlcNAc and all subsequent glycoconjugates will carry the 13C mass label. This allows for the differentiation and quantification of newly synthesized glycans and glycoproteins from the pre-existing pool.[7]

Key Scientific Applications

The ability to introduce a specific mass difference into biomolecules opens up powerful analytical possibilities, primarily in mass spectrometry and NMR spectroscopy.

Mass Spectrometry-Based Quantitative Glycoproteomics

Mass spectrometry (MS) can precisely measure the mass-to-charge ratio of molecules. The +1 Da mass shift introduced by the 13C label allows for the direct comparison and relative quantification of newly synthesized ("heavy") versus pre-existing ("light") glycoproteins or glycopeptides between different experimental conditions.[7] This approach, often termed Stable Isotope Labeling with Amino acids in Cell culture (SILAC) for proteins, is adapted here for glycosylation.

Causality in Experimental Design: By using N-Acetyl-D-glucosamine-2-13C, researchers can move beyond static snapshots of the glycoproteome. It becomes possible to measure the dynamics of glycosylation—such as the turnover rate of specific O-GlcNAc sites on proteins in response to stimuli, stress, or drug treatment.[9] This provides a functional readout of the HBP and glycosyltransferase activity, linking metabolic state to cellular signaling.[10][11]

NMR Spectroscopy for Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the three-dimensional structure and dynamics of molecules in solution.[12][13] While 1H NMR is standard, the low natural abundance of 13C (1.1%) makes 13C-based NMR experiments challenging without isotopic enrichment.

The 13C Advantage: Introducing a 13C label at a specific position, like the C2 of GlcNAc, significantly enhances the signal for that carbon atom. This enables a suite of advanced 2D and 3D NMR experiments (e.g., HSQC, HMBC) that can:

-

Confirm connectivity: Unambiguously assign NMR signals to specific atoms within the sugar ring.

-

Analyze conformation: Determine the orientation of the N-acetyl group and the conformation of the pyranose ring, which can be critical for understanding molecular recognition events.[14]

-

Study interactions: Probe the interface between GlcNAc-containing glycans and their binding partners, such as lectins or antibodies.

Experimental Protocol: Stable Isotope Labeling of Glycoproteins for MS Analysis

This protocol provides a self-validating system for quantifying dynamic changes in protein glycosylation in a mammalian cell line.

Objective: To quantify the incorporation of newly synthesized GlcNAc into glycoproteins following a specific cellular stimulus.

Methodology:

-

Cell Culture Preparation:

-

Culture mammalian cells (e.g., HEK293, HeLa) in standard DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin to ~70-80% confluency.

-

Rationale: Ensure cells are in a healthy, logarithmic growth phase for active metabolism.

-

-

Labeling Medium Preparation:

-

Prepare two batches of custom DMEM. Both should lack standard glucose and glutamine.

-

"Light" Medium: Supplement with 4.5 g/L 12C-glucose and 4 mM 14N-glutamine.

-

"Heavy" Medium: Supplement with 4.5 g/L 12C-glucose, 4 mM 14N-glutamine, and a working concentration (e.g., 1 mM) of N-Acetyl-D-glucosamine-2-13C.

-

Rationale: By keeping the primary carbon source (glucose) light, we specifically trace the salvage pathway incorporation of GlcNAc.

-

-

Experimental Treatment & Labeling:

-

Aspirate standard medium from two sets of cell plates: "Control" and "Stimulus."

-

Wash cells once with sterile PBS.

-

Add "Light" medium to the "Control" plate. Add "Heavy" medium to the "Stimulus" plate.

-

Incubate for a predetermined time (e.g., 16-24 hours) to allow for incorporation. Apply the desired stimulus (e.g., a growth factor, drug) to both plates for the final hours of incubation.

-

Rationale: This setup allows for direct comparison. Any "heavy" signal in the "Stimulus" sample represents newly glycosylated proteins synthesized during the treatment period.

-

-

Cell Lysis and Protein Extraction:

-

Place plates on ice, aspirate medium, and wash twice with ice-cold PBS.

-

Add lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) and scrape cells.

-

Collect lysates and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine protein concentration using a BCA assay.

-

-

Sample Preparation for Mass Spectrometry:

-

Combine equal protein amounts (e.g., 50 µg) from the "Light" (Control) and "Heavy" (Stimulus) samples.

-

Perform in-solution or in-gel tryptic digestion to generate peptides and glycopeptides.

-

(Optional but Recommended) Glycopeptide Enrichment: Use techniques like lectin affinity chromatography or chemoenzymatic labeling to enrich for the low-abundance glycopeptides.[7]

-

Rationale: Combining samples post-lysis minimizes quantitative errors from sample handling. Enrichment is crucial for detecting glycosylation events on low-abundance proteins.

-

-

LC-MS/MS Analysis:

-

Analyze the prepared peptide/glycopeptide mixture using a high-resolution Orbitrap or Q-TOF mass spectrometer.

-

The instrument will detect peptide pairs that are chemically identical but differ in mass due to the 13C-GlcNAc label.

-

-

Data Analysis:

-

Use specialized software (e.g., MaxQuant, Proteome Discoverer) to identify glycopeptides and quantify the peak area ratios of the "Heavy" vs. "Light" isotopic envelopes.

-

The resulting ratio indicates the relative change in glycosylation at a specific site in response to the stimulus.

-

Conclusion

N-Acetyl-D-glucosamine-2-13C is a sophisticated and indispensable tool for the modern life scientist. Its application in stable isotope labeling experiments provides unparalleled insight into the dynamics of glycosylation and the flux through central metabolic pathways. By leveraging the precision of mass spectrometry and the structural detail afforded by NMR, researchers can directly link cellular metabolism to the complex regulatory networks governed by protein glycosylation, paving the way for new discoveries in disease pathology and therapeutic development.

References

- BenchChem. (n.d.). The Role of N-Acetyl-D-glucosamine-¹³C,¹⁵N in Glycosylation Research: An In-depth Technical Guide.

- BenchChem. (n.d.). An In-depth Technical Guide to the Biological Pathways Involving N-Acetyl-D-glucosamine.

- Lee, F.-C., et al. (2011). Efficient 1H-NMR Quantitation and Investigation of N-Acetyl-d-glucosamine (GlcNAc) and N,N′-Diacetylchitobiose (GlcNAc)2 from Chitin. PMC.

- PubMed. (2011). Efficient H-NMR quantitation and investigation of N-acetyl-d-glucosamine (GlcNAc) and N,N'-diacetylchitobiose (GlcNAc)(2) from chitin.

- MCE. (n.d.). N-Acetyl-D-glucosamine-13C.

- SLUpub. (n.d.). Determination of Amide cis/trans Isomers in N-Acetyl-d-glucosamine: Tailored NMR Analysis of the N-Acetyl Group Conformation.

- Frontiers. (2021). Mass Spectrometry for O-GlcNAcylation.

- Santa Cruz Biotechnology. (n.d.). N-[1-13C]acetyl-D-glucosamine.

- NIST. (n.d.). N-Acetyl-D-glucosamine.

- MedChemExpress. (n.d.). N-Acetyl-D-glucosamine-2-13C.

- SLU Library. (2023). Metabolic labeling of hyaluronan.

- PMC. (n.d.). Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

- PubMed. (2025). Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

- Abcam. (n.d.). N-Acetyl-D-glucosamine, N-Acetyl derivative of glucosamine (CAS 72-87-7).

- ACS Publications. (2020). Selective and Accurate Quantification of N-Acetylglucosamine in Biotechnological Cell Samples via GC–MS/MS and GC–TOFMS.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. scbt.com [scbt.com]

- 5. N-Acetyl-D-glucosamine [webbook.nist.gov]

- 6. N-Acetyl-D-glucosamine, N-Acetyl derivative of glucosamine (CAS 72-87-7) | Abcam [abcam.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Frontiers | Mass Spectrometry for O-GlcNAcylation [frontiersin.org]

- 10. Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Efficient 1H-NMR Quantitation and Investigation of N-Acetyl-d-glucosamine (GlcNAc) and N,N′-Diacetylchitobiose (GlcNAc)2 from Chitin - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Efficient H-NMR quantitation and investigation of N-acetyl-d-glucosamine (GlcNAc) and N,N'-diacetylchitobiose (GlcNAc)(2) from chitin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Determination of Amide cis/trans Isomers in N-Acetyl-d-glucosamine: Tailored NMR Analysis of the N-Acetyl Group Conformation | SLU publication database (SLUpub) [publications.slu.se]

Methodological & Application

Precision Metabolic Labeling of the Hexosamine Biosynthetic Pathway using N-Acetyl-D-glucosamine-

Abstract & Strategic Overview

This Application Note details the protocol for metabolic labeling of mammalian cells using N-Acetyl-D-glucosamine-

Why this approach?

Direct supplementation with GlcNAc bypasses the rate-limiting enzyme GFAT (Glutamine:fructose-6-phosphate amidotransferase). Crucially, the resulting surge in intracellular UDP-GlcNAc exerts feedback inhibition on GFAT, effectively suppressing the endogenous de novo synthesis of UDP-GlcNAc. This creates a "self-amplifying" labeling efficiency where the exogenous

Primary Applications:

-

O-GlcNAcylation Dynamics: Tracking turnover of O-GlcNAc modifications on cytosolic/nuclear proteins.

-

N-Glycan Flux Analysis: Determining the rate of N-glycan biosynthesis in secretory pathways.

-

Metabolic Flux Analysis (MFA): Quantifying HBP activity relative to glycolysis.

Mechanistic Principles

To design a valid experiment, one must understand the entry point of the label. GlcNAc enters the cell via glucose transporters (GLUTs) and is phosphorylated by GlcNAc Kinase (NAGK) , converting it to GlcNAc-6-Phosphate. This bypasses the first two steps of the de novo HBP.

Pathway Visualization

The following diagram illustrates the Salvage Pathway (Target) versus the De Novo Pathway (Endogenous), highlighting the feedback loop that ensures high labeling efficiency.

Figure 1: The GlcNAc Salvage Pathway. Exogenous

Materials & Reagents

Critical Reagents

| Reagent | Specification | Purpose |

| N-Acetyl-D-glucosamine- | >99% Isotopic Purity | Metabolic Tracer. (Typically labeled on Acetyl C1, C2 or Ring C1, C2). |

| Dialyzed FBS | 10k MWCO | CRITICAL: Standard FBS contains endogenous GlcNAc and Glucose which dilutes the label. |

| Glucose-Free DMEM | Custom formulation | Allows precise control of glucose levels (re-add glucose to 5mM). |

| Ammonium Bicarbonate | LC-MS Grade | Buffer for quenching/extraction. |

Reagent Preparation

100 mM

-

Dissolve

-GlcNAc powder in sterile PBS or water. -

Filter sterilize using a 0.22 µm PVDF syringe filter.

-

Aliquot into small volumes (e.g., 500 µL) and store at -20°C. Avoid repeated freeze-thaw cycles.

Experimental Protocol

Phase 1: Cell Seeding & Adaptation (Day -1)

Objective: Ensure cells are in log-phase growth and acclimated to the base media.

-

Seed Cells: Plate cells (e.g., HEK293, HeLa, CHO) at 30-40% confluency in standard media.

-

Incubation: Allow cells to adhere overnight (12-16 hours) at 37°C, 5% CO₂.

Phase 2: The Labeling Pulse (Day 0)

Objective: Introduce the isotope while minimizing metabolic competition.

Scientific Rationale: High glucose concentrations (25 mM) in standard DMEM can compete with GlcNAc transport and fuel the de novo pathway. We use a "Low Glucose / High GlcNAc" strategy to maximize enrichment.

-

Prepare Labeling Media:

-

Base: Glucose-free DMEM.

-

Supplement: 10% Dialyzed FBS.

-

Glucose: Add back to 5 mM (physiological levels, prevents starvation stress).

-

Glutamine: 2 mM.

-

Tracer: Add

-GlcNAc to a final concentration of 2 mM - 10 mM .-

Note: 5 mM is the standard starting point. 10 mM yields higher enrichment but requires toxicity controls.

-

-

-

Wash: Aspirate old media and wash cells 2x with warm PBS (removes unlabeled metabolites).

-

Pulse: Add the Labeling Media to cells.[1]

-

Duration:

-

Flux Analysis: 1, 2, 4, 8 hours.

-

Steady State/Glycoproteomics: 24 - 48 hours.[1]

-

Phase 3: Harvesting & Extraction (Day 1-2)

Objective: Quench metabolism instantly to preserve the isotopic signature of UDP-GlcNAc.

-

Quench: Place culture dish immediately on ice. Aspirate media rapidly.

-

Wash: Wash 2x with ice-cold PBS (critical to stop transport).

-

Extraction (Metabolites):

-

Add 80% Methanol / 20% Water (pre-chilled to -80°C) directly to the plate (1 mL per 10cm dish).

-

Scrape cells and transfer to a chilled microcentrifuge tube.

-

Vortex vigorously for 30 seconds.

-

Freeze-thaw cycle: Liquid nitrogen (or dry ice)

37°C water bath -

Centrifuge at 14,000 x g for 10 mins at 4°C.

-

Collect supernatant (contains UDP-GlcNAc).

-

-

Extraction (Glycoproteins):

-

If analyzing the proteome, lyse the pellet from the step above using 8M Urea or SDS buffer, followed by standard tryptic digestion protocols.

-

Workflow Visualization

Figure 2: Experimental Workflow.[2] The critical step is the switch to Dialyzed FBS and Labeling Media to prevent isotopic dilution.

Data Analysis & QC

Mass Spectrometry Detection

For

-

Target Analyte: UDP-GlcNAc

-

Formula:

-

Monoisotopic Mass (M+0): 607.09 Da

-

Labeled Mass (M+2): 609.10 Da

Calculating Enrichment

Calculate the Isotopic Enrichment (

Success Criteria:

-

> 50% Enrichment: Successful labeling for most glycoproteomic applications.

-

> 90% Enrichment: Ideal for structural NMR or full flux analysis.

Troubleshooting Table

| Observation | Probable Cause | Corrective Action |

| Low Enrichment (<20%) | High glucose competition | Reduce glucose in media to 2-5 mM. |

| Low Enrichment (<20%) | Endogenous synthesis | Increase |

| Cell Death / Detachment | GlcNAc Toxicity | Perform a dose-response curve; ensure pH is neutral. |

| No M+2 Peak Detected | Incompatible Isotope | Verify the label position (Ring vs Acetyl) matches the MS fragmentation method. |

References

-

Wellen, K. E., et al. (2010). "The hexosamine biosynthetic pathway couples growth factor signaling to glucose metabolism." Science, 328(5981), 990-992. Link

-

Bond, M. R., & Hanover, J. A. (2013). "A little sugar goes a long way: The cell biology of O-GlcNAc." Journal of Cell Biology, 203(6), 869-880. Link

-

Lemmer, I. L., et al. (2021). "Protein kinase A controls the hexosamine pathway by tuning the feedback inhibition of GFAT-1."[3] Nature Communications, 12, 5364. Link

-

Wang, Z., et al. (2016).[4] "Enrichment and Site Mapping of O-Linked N-Acetylglucosamine by a Combination of Chemical/Enzymatic Tagging, Photochemical Cleavage, and Mass Spectrometry." Molecular & Cellular Proteomics, 15(7), 2462–2475. Link

-

Fan, X., et al. (2012). "Quantitative proteomic analysis of O-GlcNAc modification." Journal of Proteomics, 75(15), 4617-4627. Link

Sources

Application Note: High-Resolution 13C-NMR Spectroscopy Protocols for the Structural Characterization of N-Acetylglucosamine (GlcNAc)

Executive Summary

N-Acetyl-D-glucosamine (GlcNAc) is a critical monosaccharide that serves as the fundamental building block of biopolymers such as chitin and hyaluronan, and acts as a key signaling molecule in mammalian O-GlcNAcylation pathways[1]. This application note provides a comprehensive, field-proven protocol for the structural characterization of GlcNAc using 13C-Nuclear Magnetic Resonance (NMR) spectroscopy. By detailing the causality behind sample preparation and spectrometer parameterization, this guide ensures reproducible differentiation of

Mechanistic Principles of 13C-NMR for GlcNAc

While 1H-NMR is frequently employed for rapid quantitation, it is inherently limited by severe spectral overlap in the 3.5–4.0 ppm region due to the dense clustering of pyranose ring protons[2]. 13C-NMR spectroscopy circumvents this limitation by providing a significantly broader chemical shift dispersion (~200 ppm), allowing for the unambiguous assignment of the carbon backbone[3].

Causality Behind Experimental Choices:

-

Solvent Selection (D2O): GlcNAc is highly hydrophilic. Deuterium oxide (D2O) is utilized not only to dissolve the sample but to provide a robust deuterium lock signal for the spectrometer's field-frequency lock system, which is critical for preventing signal drift during the lengthy acquisition times required for 13C-NMR[4].

-

Temperature Control (298 K): In aqueous environments, GlcNAc undergoes mutarotation, resulting in a dynamic equilibrium between its

-pyranose and -

Relaxation Delay (

): 13C nuclei suffer from low natural abundance (1.1%) and possess long longitudinal relaxation times (

Step-by-Step Experimental Protocol

Sample Preparation

Self-Validating System: The inclusion of an internal standard ensures that all chemical shifts are absolute, calibrating out any minor variations caused by pH or temperature fluctuations[4].

-

Sample Weighing: Accurately weigh 50–100 mg of lyophilized GlcNAc standard into a clean vial. High sample concentrations are required to compensate for the inherently low sensitivity of the 13C nucleus[6].

-

Solvent Addition: Add 0.6 mL of high-purity D2O (99.9% atom D) to the vial.

-

Internal Referencing: Spike the solution with 0.1% (w/v) 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS). The methyl protons/carbons of DSS are highly shielded and provide an unambiguous reference peak at exactly 0.00 ppm[4].

-

Transfer & Capping: Vortex the mixture gently until complete dissolution is achieved. Transfer the homogeneous solution into a high-quality 5 mm NMR tube and cap securely.

Spectrometer Configuration & Acquisition

-

Insertion & Lock: Insert the NMR tube into the spectrometer (e.g., 500 MHz or 600 MHz system). Establish a stable lock on the D2O signal.

-

Tuning & Shimming: Tune and match the probe specifically to the 13C resonance frequency. Execute gradient shimming (e.g., TopShim) to optimize magnetic field homogeneity. Poor shimming will result in the merging of the closely spaced C3, C4, and C5 resonances[6].

-

Parameterization:

-

Pulse Sequence: Utilize a standard 1D 13C sequence with broadband proton decoupling (e.g., zgpg30 on Bruker systems). Decoupling collapses complex carbon-proton multiplets into sharp singlets, artificially enhancing the signal-to-noise ratio via the Nuclear Overhauser Effect (NOE)[3].

-

Number of Scans (ns): Set to 1024–4096, depending on the exact sample concentration and the magnetic field strength.

-

Relaxation Delay (

): Set to -

Spectral Width (sw): Set to 250 ppm to capture the full range from the carbonyl (~175 ppm) to the methyl group (~22 ppm).

-

-

Acquisition: Initiate the run and monitor the first few Free Induction Decays (FIDs) to ensure proper receiver gain and signal accumulation.

Data Processing & Spectral Analysis

-

Apodization: Apply an exponential window function with a Line Broadening (LB) factor of 1.0 Hz to the FID prior to Fourier Transformation. This suppresses high-frequency noise without significantly degrading resolution.

-

Phase & Baseline Correction: Perform rigorous zero-order and first-order phase corrections to ensure all peaks are in positive absorptive mode. Apply a polynomial baseline correction to flatten the spectrum[6].

-

Referencing: Set the chemical shift of the DSS peak to 0.00 ppm.

Quantitative Data: 13C Chemical Shift Assignments

The following table summarizes the expected 13C-NMR chemical shifts for the

| Carbon Position | Mechanistic Rationale | ||

| C1 (Anomeric) | 91.5 | 95.5 | The |

| C2 | 54.3 | 56.9 | Shifted significantly upfield compared to glucose due to the electronegative nitrogen of the acetamido group. |

| C3 | 71.1 | 74.4 | Core pyranose ring carbon. |

| C4 | 70.5 | 70.5 | Core pyranose ring carbon. |

| C5 | 72.2 | 76.5 | Core pyranose ring carbon. |

| C6 | 61.2 | 61.4 | Primary alcohol carbon; typically the most upfield of the oxygenated ring carbons. |

| C=O (Acetyl) | 175.1 | 175.4 | Quaternary carbonyl carbon; exhibits low intensity if the relaxation delay ( |

| CH3 (Acetyl) | 22.6 | 22.8 | Highly shielded methyl group of the N-acetyl side chain. |

Workflow Visualization

Workflow for 13C-NMR spectroscopy of N-Acetylglucosamine.

References

-

[2] . Int. J. Mol. Sci. 2011.

-

[5] . ChemBioChem 2022.

-

[6] . BenchChem 2025.

-

[1] . Biomacromolecules 2026.

-

[4] . NIH Public Access.

-

[3] . Chemical Reviews 2023.

-

[7] . Organic Process Research & Development.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Efficient 1H-NMR Quantitation and Investigation of N-Acetyl-d-glucosamine (GlcNAc) and N,N′-Diacetylchitobiose (GlcNAc)2 from Chitin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Characterization of uniformly and atom-specifically 13C-labeled heparin and heparan sulfate polysaccharide precursors using 13C NMR spectroscopy and ESI mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Determination of Amide cis/trans Isomers in N-Acetyl-d-glucosamine: Tailored NMR Analysis of the N-Acetyl Group Conformation | SLU publication database (SLUpub) [publications.slu.se]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. scs.illinois.edu [scs.illinois.edu]

preparation of 13C-labeled UDP-GlcNAc standards for HPLC

Application Note & Protocol

Topic: Preparation of ¹³C-Labeled UDP-GlcNAc Standards for HPLC

Audience: Researchers, scientists, and drug development professionals.

Abstract

Uridine diphosphate N-acetylglucosamine (UDP-GlcNAc) is a critical activated sugar nucleotide central to numerous metabolic pathways, including the synthesis of glycoproteins, glycolipids, and proteoglycans.[1][2] Quantitative analysis of intracellular UDP-GlcNAc levels is essential for understanding cellular metabolism in health and disease, particularly in fields like oncology and neurobiology.[3][4] Stable isotope-labeled internal standards are indispensable for accurate quantification by mass spectrometry (MS) and high-performance liquid chromatography (HPLC). This document provides a comprehensive guide to the preparation of fully ¹³C-labeled UDP-GlcNAc ([U-¹³C₆-GlcNAc]-UDP) for use as an analytical standard. We present a robust chemoenzymatic strategy that leverages the high specificity of sequential enzyme reactions to ensure high yield and purity, starting from commercially available ¹³C-labeled precursors. Detailed protocols for synthesis, HPLC purification, and characterization are provided to enable researchers to produce reliable, high-quality standards in-house.

Introduction: The Rationale for a Chemoenzymatic Approach

The quantification of UDP-GlcNAc is often challenged by its complex matrix and the need for high analytical sensitivity and accuracy. The use of a stable isotope-labeled internal standard, such as ¹³C-labeled UDP-GlcNAc, is the gold standard for quantitative analysis as it co-elutes with the analyte of interest and corrects for variations in sample preparation and instrument response.[5][6]

While purely chemical synthesis of nucleotide sugars is possible, it often involves multiple protection/deprotection steps, leading to lower yields and potential for side products.[2] A chemoenzymatic approach, conversely, combines the accessibility of labeled starting materials with the unparalleled specificity and efficiency of biological catalysts.[2][7] This strategy minimizes purification challenges and ensures the correct stereochemistry of the final product.

The workflow presented here follows a logical and proven biosynthetic pathway:

-

Starting Material: Commercially available U-¹³C₆-N-acetylglucosamine ([¹³C]-GlcNAc).

-

Phosphorylation: Conversion of [¹³C]-GlcNAc to [¹³C]-GlcNAc-1-phosphate ([¹³C]-GlcNAc-1-P) using N-acetylhexosamine 1-kinase (NahK).

-

Uridylylation: Conversion of [¹³C]-GlcNAc-1-P to [¹³C]-UDP-GlcNAc using N-acetylglucosamine-1-phosphate uridylyltransferase (GlmU).

This two-enzyme, one-pot synthesis is highly efficient and scalable, making it an ideal method for laboratory-scale production of high-purity standards.

Figure 1: High-level workflow for the preparation of ¹³C-labeled UDP-GlcNAc.

Materials and Reagents

Reagents

| Reagent | Supplier (Example) | Catalog # (Example) | Comments |

| [U-¹³C₆]-N-acetyl-D-glucosamine | Cambridge Isotope Labs | CLM-3694 | Starting material. |

| ATP, Disodium Salt | Sigma-Aldrich | A7699 | Phosphate donor. |

| UTP, Trisodium Salt | Sigma-Aldrich | U6625 | Uridine donor. |

| Tris-HCl | Thermo Fisher | BP153 | Buffering agent. |

| Magnesium Chloride (MgCl₂) | Sigma-Aldrich | M8266 | Enzyme cofactor. |

| Inorganic Pyrophosphatase (PPA) | NEB | M2403 | Drives reaction equilibrium. |

| Ammonium Formate | Honeywell | 14550 | HPLC mobile phase buffer. |

| Acetonitrile (HPLC Grade) | Fisher Scientific | A998 | HPLC mobile phase solvent. |

Enzymes

Recombinant enzymes are critical for this protocol. N-acetylhexosamine 1-kinase (NahK) from Bifidobacterium longum and N-acetylglucosamine-1-phosphate uridyltransferase (GlmU) from E. coli are well-characterized and can be expressed and purified in-house or sourced commercially.[8]

-

N-acetylhexosamine 1-kinase (NahK): Stored at -20°C in aliquots. Avoid repeated freeze-thaw cycles.

-

N-acetylglucosamine-1-phosphate uridyltransferase (GlmU): Stored at -20°C in aliquots. Avoid repeated freeze-thaw cycles.

Equipment

-

Analytical balance

-

pH meter

-

Thermomixer or water bath set to 37°C

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Centrifugal evaporator (e.g., SpeedVac)

-

Mass Spectrometer (for characterization)

-

NMR Spectrometer (for characterization)

Detailed Synthesis Protocol: A Two-Step Enzymatic Cascade

This protocol is adapted from established methods for chemoenzymatic synthesis of sugar nucleotides and can be performed as a "one-pot" reaction without intermediate purification.[7][8] The inclusion of inorganic pyrophosphatase (PPA) is crucial, as it degrades the pyrophosphate (PPi) byproduct of the GlmU reaction, preventing feedback inhibition and driving the equilibrium towards product formation.[8]

Figure 2: Reaction scheme for the two-step enzymatic synthesis of ¹³C-UDP-GlcNAc.

Protocol Steps:

-

Reaction Setup: In a 1.5 mL microcentrifuge tube, combine the following reagents to the specified final concentrations in a total volume of 500 µL. It is recommended to prepare a master mix of buffer and cofactors.

| Component | Stock Conc. | Final Conc. | Volume for 500 µL | Role |

| Tris-HCl, pH 7.5 | 1 M | 100 mM | 50 µL | Buffer |

| [U-¹³C₆]-GlcNAc | 200 mM | 20 mM | 50 µL | Substrate |

| ATP | 250 mM | 25 mM | 50 µL | Phosphate Donor |

| UTP | 150 mM | 15 mM | 50 µL | Uridine Donor |

| MgCl₂ | 1 M | 20 mM | 10 µL | Cofactor |

| NahK enzyme | 10 mg/mL | 0.2 mg/mL | 10 µL | Catalyst (Step 1) |

| GlmU enzyme | 10 mg/mL | 0.2 mg/mL | 10 µL | Catalyst (Step 2) |

| PPA | 1 U/µL | 1 U/mL | 0.5 µL | Drive Equilibrium |

| Nuclease-free H₂O | - | - | 269.5 µL | Solvent |

-

Incubation: Mix the components gently by flicking the tube. Centrifuge briefly to collect the contents at the bottom. Incubate the reaction at 37°C for 4-6 hours in a thermomixer or water bath. Reaction progress can be monitored by taking small aliquots (5 µL) and analyzing via TLC or HPLC.

-

Reaction Termination: To stop the reaction, heat the mixture at 95°C for 5 minutes to denature and precipitate the enzymes.

-

Clarification: Centrifuge the tube at 14,000 x g for 10 minutes to pellet the precipitated proteins. Carefully transfer the supernatant, which contains the [¹³C]-UDP-GlcNAc product, to a new tube for purification.

Purification Protocol: HPLC

Purification of UDP-GlcNAc from the reaction mixture is effectively achieved using ion-pair reversed-phase HPLC or hydrophilic interaction liquid chromatography (HILIC).[9] HILIC is particularly advantageous as it uses volatile mobile phases compatible with subsequent mass spectrometry.

HPLC System and Parameters

| Parameter | Specification | Rationale |

| Column | Amide-based HILIC Column (e.g., 150 x 2.1 mm, 1.7 µm) | Provides excellent separation of polar nucleotide sugars. |

| Mobile Phase A | 10 mM Ammonium Formate, pH 4.5 in Water | Volatile buffer system, MS-compatible. |

| Mobile Phase B | Acetonitrile | Strong solvent for HILIC. |

| Gradient | 90% B to 60% B over 15 minutes | Elutes components based on polarity, separating product from substrates and byproducts. |

| Flow Rate | 0.25 mL/min | Appropriate for a 2.1 mm ID column. |

| Column Temp. | 40°C | Improves peak shape and reproducibility. |

| Detection | UV at 260 nm | Detects the uracil moiety of UDP-GlcNAc. |

| Injection Vol. | 5-10 µL | Dependent on product concentration. |

Purification Procedure

-

Equilibrate: Equilibrate the HPLC column with the initial mobile phase conditions (90% B) for at least 15-20 minutes or until a stable baseline is achieved.

-

Inject: Inject the clarified supernatant from the enzymatic reaction (Step 3.4).

-

Collect Fractions: Monitor the chromatogram at 260 nm. UDP-GlcNAc will elute as a distinct peak. Collect the fractions corresponding to this peak into a clean tube. An analytical run with a non-labeled UDP-GlcNAc standard should be performed first to determine the exact retention time.

-

Lyophilize: Pool the collected fractions containing the purified product. Freeze the solution and lyophilize or use a centrifugal evaporator to remove the solvents. The resulting white powder is the purified [¹³C]-UDP-GlcNAc standard.

-

Reconstitute: Reconstitute the dried product in a known volume of nuclease-free water or a suitable buffer for storage and subsequent analysis.

Characterization and Quality Control

Proper characterization is essential to validate the identity, purity, and concentration of the prepared standard.

Identity Confirmation by Mass Spectrometry

Analyze the purified product using high-resolution mass spectrometry (HRMS) in negative ion mode. This will confirm the correct mass corresponding to the incorporation of six ¹³C atoms.

| Compound | Formula | Unlabeled Mass [M-H]⁻ | ¹³C-Labeled Mass [M-H]⁻ |

| UDP-GlcNAc | C₁₇H₂₅N₃O₁₇P₂ | 606.079 | 612.099 |

The expected mass for [U-¹³C₆-GlcNAc]-UDP reflects the addition of 6 Daltons from the six ¹³C atoms replacing ¹²C in the GlcNAc moiety.

Structural Verification by NMR

NMR spectroscopy provides definitive structural confirmation.

-

¹H NMR: The proton spectrum will be complex but should match the spectrum of an unlabeled standard, with additional splitting of protons attached to ¹³C-labeled carbons.[10][11]

-

¹³C NMR: This spectrum will show highly enriched signals for the six carbons of the GlcNAc moiety, confirming the successful incorporation of the label.[12]

-

³¹P NMR: Two distinct peaks corresponding to the α and β phosphates should be observed, confirming the diphosphate linkage.[8]

Purity Assessment by HPLC

Re-inject an aliquot of the final purified product into the HPLC under the same conditions used for purification. Purity should be >95% as determined by the peak area at 260 nm.

Accurate Quantification

The concentration of the final standard solution can be accurately determined using UV-Vis spectrophotometry.

-

Dilute an aliquot of the standard in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.0).

-

Measure the absorbance at 260 nm (A₂₆₀).

-

Calculate the concentration using the Beer-Lambert law (A = εcl), with the molar extinction coefficient (ε) for UDP at pH 7.0 being 9,900 M⁻¹cm⁻¹ .

Concentration (M) = A₂₆₀ / (9900 * path length in cm)

Troubleshooting

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or no product yield | Inactive enzymes. | Verify enzyme activity with unlabeled substrates. Ensure proper storage and handling (avoid repeated freeze-thaw). |

| Incorrect buffer pH or missing cofactors. | Double-check all reagent concentrations and the final pH of the reaction mixture. Ensure MgCl₂ is included. | |

| Substrate degradation. | Ensure ATP and UTP stocks are not degraded. Prepare fresh if necessary. | |

| Incomplete reaction | Insufficient incubation time or enzyme concentration. | Increase incubation time to 8-12 hours. Increase enzyme concentration slightly. Monitor reaction progress over time. |

| Product inhibition. | Ensure PPA is active and present in sufficient quantity to degrade PPi. | |

| Poor HPLC separation | Improper column equilibration. | Increase column equilibration time. |

| Incorrect mobile phase composition. | Prepare fresh mobile phases. Verify pH of the aqueous buffer. Optimize the gradient for better resolution. | |

| Extra peaks in final product | Co-elution of impurities. | Optimize the HPLC gradient to better resolve the product peak from contaminants. Collect narrower fractions. |

| Degradation of product. | UDP-GlcNAc is susceptible to hydrolysis at very low or high pH. Store the final product at -80°C in a neutral buffer. |

References

-

Laughlin, S. T., & Bertozzi, C. R. (2009). In vivo imaging of sialylated glycans in live cells. Nature Protocols, 4(1), 58-70. [Link]

-

ResearchGate. (n.d.). Partial one-dimensional 1 H NMR spectra of UDP-GlcNAc and UDP-GlcNAc3N. [Link]

-

ResearchGate. (n.d.). STD NMR spectra for UDP-GlcNAc, UDP, and ManNAc (A) and UDP and UMP (B). [Link]

-

Chen, R., et al. (2021). UDP-N-Acetylglucosamine Pyrophosphorylase 2 (UAP2) and 1 (UAP1) Perform Synergetic Functions for Leaf Survival in Rice. Frontiers in Plant Science. [Link]

-

ResearchGate. (n.d.). UDP-GlcNAc biosynthetic pathway. [Link]

-

Kim, J. H., et al. (2020). Selective analysis of intracellular UDP-GlcNAc and UDP-GalNAc by hydrophilic interaction liquid chromatography-mass spectrometry. Analytical Methods, 12(35), 4353-4359. [Link]

-